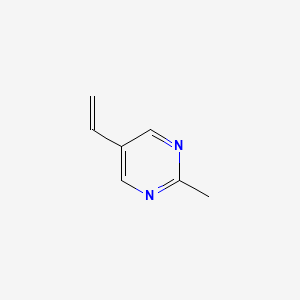
2-Methyl-5-vinylpyrimidine
Cat. No. B8024704
M. Wt: 120.15 g/mol
InChI Key: CAXDVRWCYBTEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09063126B2
Procedure details


A solution of potassium vinyltrifluoroborate (666 mg, 4.97 mmol; Aldrich), palladium(II) chloride (18 mg, 0.099 mmol; Aldrich), triphenylphosphine (78 mg, 0.298 mmol; Aldrich), cesium carbonate (4.86 g, 14.91 mmol; Aldrich), and 2-methyl-5-bromopyrimidine (867 mg, 4.97 mmol; AniChem) in tetrahydrofuran/H2O (9:1; 10 mL) was heated at 85° C. under a nitrogen atmosphere for 24 hours. The reaction mixture was cooled to room temperature, diluted with water (15 mL), and extracted with dichloromethane (2×25 mL). The combined organic extracts were dried over MgSO4, filtered, concentrated, and the crude material was purified by flash chromatography (silica gel, 5-60% ethyl acetate in hexanes) to afford the title compound: 1H NMR (300 MHz, CDCl3) δ ppm 2.73 (s, 3H), 5.44 (d, J=11.10 Hz, 1H), 5.86 (d, J=17.85 Hz, 1H), 6.63 (dd, J=17.85, 11.10 Hz, 1H), 8.66 (s, 2H); MS (DCI/NH3) m/z 121 (M+H)+, 138 (M+NH4)+.


Name
cesium carbonate
Quantity
4.86 g
Type
reactant
Reaction Step One



Name
palladium(II) chloride
Quantity
18 mg
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[CH:1]([B-](F)(F)F)=[CH2:2].[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:33][C:34]1[N:39]=[CH:38][C:37](Br)=[CH:36][N:35]=1>O1CCCC1.O.O.[Pd](Cl)Cl>[CH3:33][C:34]1[N:39]=[CH:38][C:37]([CH:1]=[CH2:2])=[CH:36][N:35]=1 |f:0.1,3.4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
666 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
|
Name
|
|
|
Quantity
|
78 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
cesium carbonate
|
|
Quantity
|
4.86 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
867 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=C(C=N1)Br
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1.O
|
|
Name
|
palladium(II) chloride
|
|
Quantity
|
18 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (2×25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude material was purified by flash chromatography (silica gel, 5-60% ethyl acetate in hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC=C(C=N1)C=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

